molecular formula C15H12OS2 B2384060 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 924275-80-9

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No.: B2384060
CAS No.: 924275-80-9
M. Wt: 272.38
InChI Key: GSGWYVOETYZITA-ZHACJKMWSA-N
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Description

Historical Context of Benzothiepin Derivatives in Organic Chemistry

The development of benzothiepin chemistry represents a significant milestone in the evolution of seven-membered sulfur-containing heterocycles. Early pioneering work in the synthesis of benzothiepin derivatives emerged in the 1960s, when researchers first reported the successful preparation of benzo[b]thiepin 1,1-dioxide through innovative synthetic methodologies. These initial investigations established the fundamental synthetic pathways that would later enable the development of more complex benzothiepin derivatives. The synthesis of benzothiepin compounds presented considerable challenges due to the inherent strain associated with seven-membered ring systems and the coordination requirements of sulfur atoms within the heterocyclic framework.

During the 1970s, substantial advances in benzothiepin chemistry occurred through the development of specialized synthetic routes for 4-alkylidene-1-benzothiepin-5(2H)-ones and related derivatives. These methodological improvements enabled researchers to access previously elusive benzothiepin structures and explore their chemical reactivity patterns. The implementation of halogenated intermediates and base-promoted cyclization reactions significantly expanded the synthetic toolkit available for benzothiepin construction. Subsequently, the field witnessed the emergence of organometallic approaches, including the utilization of dilithio compounds for the first successful isolation of 3-benzothiepin derivatives.

The modern era of benzothiepin research has been characterized by the development of green chemistry approaches and electrochemical synthetic methodologies. Contemporary research has demonstrated that benzothiepin derivatives can be synthesized through environmentally friendly electrochemical intramolecular dehydrogenative cyclization processes, representing a significant advancement over traditional synthetic approaches. These modern methodologies have enabled the preparation of diverse benzothiepin structures with improved efficiency and reduced environmental impact. The evolution of benzothiepin chemistry has been further enhanced by the implementation of computer-aided design approaches and molecular docking studies, which have facilitated the rational design of new derivatives with enhanced biological activities.

Historical Period Key Developments Representative Compounds Synthetic Methods
1960s Initial benzothiepin synthesis Benzo[b]thiepin 1,1-dioxide Classical organic synthesis
1970s Alkylidene derivative development 4-Alkylidene-1-benzothiepin-5(2H)-ones Halogenated intermediates
1980s-1990s Organometallic approaches 3-Benzothiepin derivatives Dilithio compound methodology
2000s-Present Green chemistry applications Electrochemically synthesized derivatives Electrochemical cyclization

Structural Classification and Nomenclature Conventions

The compound 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one belongs to the class of substituted benzothiepin derivatives characterized by a seven-membered ring containing sulfur as the heteroatom fused to a benzene ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the benzothiepin core structure is designated as the parent system with positional numbering beginning from the sulfur atom. The (E)-configuration designation indicates the stereochemical arrangement of the thienylmethylidene substituent, specifying the geometric isomerism at the double bond connecting the thienyl group to the benzothiepin framework.

The structural architecture of this compound encompasses several key functional groups and heterocyclic systems that contribute to its overall chemical behavior. The benzothiepin core consists of a benzene ring fused to a seven-membered thiepine ring, creating a rigid bicyclic framework that influences the molecule's conformational properties. The presence of the ketone functionality at position 5 introduces electrophilic character and provides opportunities for nucleophilic addition reactions. The thienylmethylidene substituent at position 4 contributes additional aromatic character and extends the conjugated system throughout the molecule.

Comparative analysis with related benzothiepin derivatives reveals important structural relationships and classification criteria. The dihydro designation indicates partial saturation of the seven-membered ring, distinguishing this compound from fully aromatic benzothiepin systems. The 2H notation specifies the position of the saturated carbon atoms within the heterocyclic framework. This structural classification places the compound within the broader category of partially saturated benzothiepin derivatives that exhibit distinct chemical and physical properties compared to their fully aromatic counterparts.

Structural Component Chemical Significance Nomenclature Convention
Benzothiepin core Seven-membered sulfur heterocycle 1-Benzothiepin numbering system
(E)-Thienylmethylidene Geometric isomerism specification E/Z stereochemical notation
3,4-Dihydro designation Partial ring saturation Hydrogenation state indication
5(2H)-one functionality Ketone group positioning Positional and tautomeric notation

Significance in Heterocyclic Compound Research

The research significance of this compound extends beyond its individual chemical properties to encompass broader implications for heterocyclic chemistry and drug discovery research. Benzothiepin derivatives have demonstrated remarkable pharmacological diversity, exhibiting activities as anticancer agents, antidiabetic compounds, anti-inflammatory substances, antiviral agents, antimalarial agents, central nervous system depressants, antiplatelet aggregators, anti-cholinesterase inhibitors, anticonvulsant agents, calcium channel antagonists, and vasodilators. This extraordinary range of biological activities positions benzothiepin derivatives as privileged structures in medicinal chemistry research, warranting continued investigation into their therapeutic potential.

The structural complexity of this particular compound offers unique opportunities for structure-activity relationship studies and molecular design optimization. The presence of multiple heterocyclic systems within a single molecular framework provides researchers with diverse sites for chemical modification and functional group manipulation. The thienylmethylidene substituent introduces additional pharmacophoric elements that may contribute to enhanced biological activity through specific protein-ligand interactions. Recent computational studies have demonstrated that benzothiepin derivatives can serve as effective DNA and RNA binding probes, suggesting potential applications in nucleic acid research and therapeutic development.

Contemporary research trends in heterocyclic chemistry emphasize the importance of sustainable synthetic methodologies and green chemistry approaches. The compound this compound has been successfully synthesized using both conventional and environmentally friendly methods, including electrochemical synthesis approaches that minimize waste generation and energy consumption. These methodological advances demonstrate the evolving nature of heterocyclic synthesis and the commitment to developing more sustainable chemical processes.

The molecular docking studies and Absorption, Distribution, Metabolism, Excretion, and Toxicity analyses of benzothiepin derivatives have provided valuable insights into their potential as drug candidates. Computer-aided drug design approaches have facilitated the prediction of biological interactions and safety profiles, enabling more efficient development of therapeutically relevant compounds. The implementation of these computational tools has accelerated the discovery process and reduced the time and resources required for identifying promising drug candidates within the benzothiepin chemical space.

Research Application Scientific Significance Methodological Approach
Pharmacological screening Multi-target biological activity In vitro and in vivo studies
Structure-activity relationships Optimization of therapeutic properties Computational and experimental analysis
Synthetic methodology development Green chemistry implementation Electrochemical and conventional synthesis
Molecular recognition studies DNA/RNA binding interactions Spectroscopic and computational techniques

Properties

IUPAC Name

(4E)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzothiepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS2/c16-15-11(10-12-4-3-8-17-12)7-9-18-14-6-2-1-5-13(14)15/h1-6,8,10H,7,9H2/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGWYVOETYZITA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C(=O)C1=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=CC=CC=C2C(=O)/C1=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the condensation of 2-thiophenecarboxaldehyde with 3,4-dihydro-1-benzothiepin-5(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The thienylmethylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiepinone core can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

The compound 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one , with the CAS number 924275-80-9, has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and agricultural chemistry.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that benzothiepin derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. Investigations into benzothiepin derivatives have revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins . Further studies are needed to elucidate the specific pathways involved.

Neuroprotective Effects

Another promising application is in neuroprotection. Research indicates that certain thienylmethylidene derivatives can protect neuronal cells from oxidative stress and apoptosis, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its structure allows for effective charge transport, which is essential for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry

This compound can also be utilized in polymer chemistry as a building block for synthesizing new polymers with desired mechanical and thermal properties. The incorporation of thienyl groups into polymer matrices can enhance their conductivity and stability under various conditions .

Pesticidal Properties

The thienylmethylidene moiety has been associated with pesticidal activity. Compounds containing this structure have been studied for their effectiveness against pests and pathogens affecting crops, suggesting potential uses as natural pesticides or fungicides in sustainable agriculture.

Plant Growth Regulators

Research has indicated that derivatives of benzothiepin can act as plant growth regulators, promoting growth and enhancing resistance to environmental stresses. These compounds may help in developing eco-friendly agricultural practices by reducing reliance on synthetic agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thienylmethylidene group may play a role in binding to active sites, while the benzothiepinone core could influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiepin Family

A. 3,4-Dihydro-1-benzothiepin-5(2H)-one Oxime

  • Molecular Formula: C₁₀H₁₁NOS
  • Key Features: Substitution of the thienylmethylidene group with an oxime (-NOH) moiety at the 4-position.

B. 7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one

  • Molecular Formula: C₁₁H₁₁NO₂S
  • Key Features : Replacement of the thiepin ring with a thiazepine (seven-membered ring containing nitrogen and sulfur). A methoxy group at the 7-position enhances solubility.

C. 4-Bromo-3,4-dihydro-1-benzothiepin-5(2H)-one

  • Molecular Formula : C₁₀H₉BrOS
  • Key Features : Bromine substitution at the 4-position.
  • Synthetic Utility : Intermediate in halogenation reactions; forms equilibrium mixtures of cis/trans isomers under chlorination .
Functional Analogues in the Thiazolidinone Family

A. (5Z)-5-[(4-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

  • Molecular Formula: C₁₁H₉NO₃S
  • Key Features : Z-isomer specificity and a hydroxyphenyl substituent.
  • Activity : Exhibits antihyperglycemic effects via PPAR-γ modulation, distinct from benzothiepins’ anti-inflammatory roles .

B. (2E)-2-[(2E)-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one

  • Molecular Formula : C₁₅H₉Cl₂N₃O₂S
  • Key Features : Extended conjugation with dichlorophenyl and furyl groups.
  • Activity : Potent antimicrobial and antitumor activity due to electron-withdrawing substituents .

Comparative Data Table

Compound Name Molecular Formula Substituents/Features Key Activities/Applications Reference
4-[(E)-2-Thienylmethylidene]-benzothiepinone C₁₄H₁₂OS₂ (E)-Thienylmethylidene at C4 Anti-inflammatory, analgesic
3,4-Dihydro-1-benzothiepin-5(2H)-one oxime C₁₀H₁₁NOS Oxime at C4 Hypothesized anti-inflammatory
7-Methoxy-benzo[f]thiazepinone C₁₁H₁₁NO₂S Thiazepine core, methoxy at C7 Calcium channel modulation
(5Z)-5-(4-Hydroxybenzylidene)-thiazolidinedione C₁₁H₉NO₃S Z-isomer, hydroxyphenyl Antihyperglycemic
4-Bromo-3,4-dihydro-1-benzothiepinone C₁₀H₉BrOS Bromine at C4 Halogenation intermediate

Research Findings and Mechanistic Insights

  • Stereochemical Outcomes: The (E)-configuration of the thienylmethylidene group in 4-[(E)-2-thienylmethylidene]-benzothiepinone is critical for its bioactivity. Analogous systems, such as 4-bromo derivatives, show cis/trans isomer ratios influenced by reaction conditions (e.g., sulfuryl chloride treatment) .
  • Pharmacological Divergence: While benzothiepins target inflammatory pathways, thiazolidinones like (5Z)-5-(4-hydroxybenzylidene)-thiazolidinedione act on metabolic receptors, highlighting the impact of core heterocycle selection on biological targets .
  • Synthetic Flexibility : The benzothiepin scaffold allows modular substitutions (e.g., oxime, bromine), enabling tailored physicochemical properties .

Biological Activity

Chemical Identity
The compound 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one, with the CAS number 924275-80-9, belongs to a class of compounds known as benzothiepins. It features a thienylmethylidene group, which contributes to its unique biological activity.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to neurodegenerative diseases and as a potential therapeutic agent.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective properties of benzothiepin derivatives, including this compound. Research indicates that these compounds can inhibit the formation of amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease. This inhibition is crucial as Aβ aggregates are associated with neurotoxicity and cognitive decline .

Table 1: Summary of Biological Activities

Activity TypeDescription
NeuroprotectionInhibition of Aβ aggregation; potential use in Alzheimer's disease treatment
Antioxidant PropertiesScavenging free radicals; reducing oxidative stress
Antimicrobial ActivityPotential efficacy against various pathogens

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed that the thienylmethylidene moiety plays a significant role in modulating biological pathways related to oxidative stress and inflammation. Molecular docking studies have suggested that this compound may interact with key proteins involved in amyloidogenesis, thereby stabilizing non-toxic conformations of Aβ peptides .

Case Studies and Research Findings

Several case studies have documented the effects of benzothiepin derivatives in clinical settings:

  • Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that treatment with this compound resulted in reduced cell death and improved cellular viability under conditions that mimic oxidative stress typical of neurodegenerative diseases .
  • Animal Studies : Rodent models treated with this compound exhibited significant improvements in cognitive function as assessed by behavioral tests designed to evaluate memory and learning capabilities. These findings suggest a protective effect against cognitive decline associated with aging and neurodegeneration .
  • Antioxidant Activity : Laboratory evaluations revealed that this compound possesses notable antioxidant properties, contributing to its ability to mitigate oxidative damage in neuronal cells .

Q & A

Q. What are the recommended synthetic routes for 4-[(E)-2-thienylmethylidene]-3,4-dihydro-1-benzothiepin-5(2H)-one, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving:

Knoevenagel condensation between 3,4-dihydro-1-benzothiepin-5(2H)-one and 2-thiophenecarboxaldehyde under acidic conditions.

Solvent optimization (e.g., ethanol or THF) to enhance reaction efficiency.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer preferentially .

Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis to confirm crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation:

  • NMR :
    • ¹H NMR to identify thienyl protons (δ 7.2–7.8 ppm) and benzothiepin backbone protons (δ 2.5–3.5 ppm).
    • ¹³C NMR to confirm carbonyl (δ ~200 ppm) and conjugated alkene (δ 120–140 ppm) .
  • IR Spectroscopy : Detect C=O stretching (~1680 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
  • X-ray Diffraction : Resolve stereochemistry and crystal packing for the (E)-isomer .

Q. How can researchers address solubility challenges in polar solvents?

Methodological Answer:

  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution at 50–60°C.
  • Derivatization : Introduce hydroxyl or amino groups via post-synthetic modifications to enhance polarity .
  • Surfactant Use : Employ Tween-80 or cyclodextrins to stabilize aqueous suspensions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies in aqueous media .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize in vitro assays .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the thienyl group) .
  • 2D-COSY/NOESY : Identify through-space couplings to confirm stereochemistry .
  • Cross-Validation : Compare with analogous compounds (e.g., benzothiepin derivatives) in literature .

Q. What strategies optimize catalytic asymmetric synthesis of this compound?

Methodological Answer:

  • Chiral Ligands : Use (R)-BINAP or Jacobsen’s catalyst to induce enantioselectivity in the Knoevenagel step .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) improve catalyst turnover .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How can photostability be evaluated under experimental conditions?

Methodological Answer:

  • UV-Vis Spectroscopy : Track absorbance changes at λmax (~350 nm) under controlled light exposure .
  • Mass Spectrometry : Identify degradation products (e.g., oxidation of the thienyl group) .
  • Accelerated Aging : Expose samples to 40°C/75% RH for 4 weeks and compare stability profiles .

Q. What in vitro assays are appropriate for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC) against S. aureus and E. coli .
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination) .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) via fluorometric kits .

Q. How can reaction scalability be balanced with yield and purity?

Methodological Answer:

  • Flow Chemistry : Implement continuous reactors to maintain temperature control and reduce side products .
  • Design of Experiments (DoE) : Use factorial design to optimize catalyst loading, solvent volume, and reaction time .
  • In-line Monitoring : Employ PAT tools (e.g., ReactIR) for real-time kinetic analysis .

Q. What are the best practices for resolving crystallographic disorder in X-ray structures?

Methodological Answer:

  • Twin Refinement : Apply SHELXL’s TWIN command to model overlapping lattices .
  • Low-Temperature Data Collection : Reduce thermal motion at 100 K for sharper diffraction .
  • Hirshfeld Surface Analysis : Map intermolecular interactions to validate packing motifs .

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